[1-(Oxolan-2-yl)cyclopentyl]methanol is a chemical compound that belongs to the class of alcohols, characterized by the presence of both cyclopentane and oxolane (tetrahydrofuran) moieties. Its unique structure allows it to participate in various chemical reactions, making it of interest in organic synthesis and medicinal chemistry. The compound's molecular formula is , indicating that it contains ten carbon atoms, eighteen hydrogen atoms, and one oxygen atom.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem. It is classified as an alcohol due to the hydroxyl (-OH) functional group present in its structure. The specific structural features of [1-(Oxolan-2-yl)cyclopentyl]methanol position it within a broader category of cyclic alcohols, which are known for their stability and reactivity in organic synthesis.
The synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol can be approached through several methods:
The synthesis often requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure of the synthesized compound.
The molecular structure of [1-(Oxolan-2-yl)cyclopentyl]methanol consists of a cyclopentane ring bonded to a methanol group and an oxolane ring. This arrangement results in a three-dimensional conformation that affects its physical properties and reactivity.
[1-(Oxolan-2-yl)cyclopentyl]methanol can undergo various chemical reactions:
The reaction pathways are influenced by factors such as temperature, pressure, and the presence of catalysts. For instance, oxidation reactions typically require oxidizing agents like chromium trioxide or potassium permanganate.
The mechanism of action for [1-(Oxolan-2-yl)cyclopentyl]methanol primarily involves its role as a nucleophile in organic reactions. When reacting with electrophiles, the hydroxyl group can donate a pair of electrons, facilitating bond formation with other substrates.
In specific reactions such as esterification, the mechanism involves:
[1-(Oxolan-2-yl)cyclopentyl]methanol has potential applications in:
Systematic Nomenclature:The compound is formally designated as [1-(Oxolan-2-yl)cyclopentyl]methanol under IUPAC rules. "Oxolan" specifies the tetrahydrofuran ring, while "1-(oxolan-2-yl)" indicates the THF moiety attached at the C2 position to the cyclopentane ring’s quaternary carbon. The suffix "methanol" denotes the primary alcohol functional group (–CH₂OH) bound to this same quaternary center. Alternative naming includes (cyclopentyl(tetrahydrofuran-2-yl)methyl) alcohol, though this is non-systematic [7].
Table 1: Nomenclature Systems for [1-(Oxolan-2-yl)cyclopentyl]methanol
Naming Convention | Designation | Context of Use |
---|---|---|
IUPAC Systematic Name | [1-(Oxolan-2-yl)cyclopentyl]methanol | Journal publications |
Carbinol-style Name | Cyclopentyl(tetrahydrofuran-2-yl)methanol | Synthetic methodologies |
Functionalized Scaffold | (THF-Cp)CH₂OH | Medicinal chemistry reports |
Structural Features:
Early Development (1990s–2000s):Initial hybrid scaffolds emerged from modifications of HIV-1 protease inhibitors (PIs). Amprenavir (APV), approved in 1999, incorporated a monocyclic THF urethane as the P2 ligand. Structural studies revealed its THF oxygen formed critical hydrogen bonds with protease backbone residues, spurring interest in bicyclic variants. This led to Ghosh’s Cp-THF ligand (cyclopentane-fused THF), where compound 12 (GRL-06579A) showed 30-fold improved enzyme inhibition (Ki = 4.5 pM) over precursors due to enhanced interactions with Asp29/Asp30 .
Generational Optimization:
Table 2: Evolution of THF-Cyclopentyl Hybrid Inhibitors
Generation | Representative Compound | Key Structural Feature | Activity Enhancement | Target Interaction |
---|---|---|---|---|
First | Amprenavir (APV) | Monocyclic THF urethane | Ki = 0.14 nM (HIV-1 protease) | P2 site H-bonding |
Second | GRL-06579A (12) | Cp-THF fusion | Ki = 4.5 pM (30-fold over precursor) | Asp29/Asp30 backbone H-bonds |
Third | GRL-0519A (18) | Tris-THF extension | 10× potency vs. darunavir in MDR strains | Gly48 H-bond network via water bridge |
Activity Cliffs:Replacing THF oxygen with methylene (compound 11) caused >125-fold loss in antiviral activity (EC₅₀ > 1000 nM vs. 8 nM for 10), proving oxygen’s electronic and steric role in binding .
Synthetic Methodologies:Key routes to this scaffold include:
Challenges include controlling stereoselectivity at the quaternary carbon and preventing epimerization during functionalization. Purification often requires silica gel chromatography or recrystallization from ethanol/water mixtures [6] [8].
Drug Discovery Applications:
Computational Insights:Docking studies of tris-THF analogs reveal:
Table 3: Target Applications of the Hybrid Scaffold
Therapeutic Area | Target Class | Scaffold Utility | Representative Drug |
---|---|---|---|
Antiviral Therapy | HIV-1 Protease | Backbone H-bond donor/acceptor bifunctionality | Darunavir analogs |
Oncology | Kinases (CDK4/6, mTOR) | Spatial projection of pharmacophores into ATP site | Palbociclib, Vistusertib |
Immunomodulation | Immunophilins | Macrocycle rigidity enhancer | Rapafucin derivatives |
Emerging Directions:The scaffold’s utility extends to HIV integrase inhibition (pyridinone hydroxycyclopentyl carboxamides) and allosteric kinase modulators, where its stereochemical complexity enables selective target engagement [5] [9]. Current research focuses on spirocyclic and meso-bicyclic variants to further optimize pharmacokinetic profiles .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7